molecular formula C16H19NO3 B13680691 Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate

Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate

Cat. No.: B13680691
M. Wt: 273.33 g/mol
InChI Key: YLFYVFALABNQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl and butyl substituents under controlled conditions. The hydroxymethyl group can be introduced through selective hydroxylation reactions. Catalysts and reagents such as palladium or copper complexes are often employed to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be utilized to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or butyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield phenyl 3-butyl-4-formyl-1H-pyrrole-1-carboxylate.

Scientific Research Applications

Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

  • Phenyl 3-Butyl-4-(methoxymethyl)-1H-pyrrole-1-carboxylate
  • Phenyl 3-Butyl-4-(aminomethyl)-1H-pyrrole-1-carboxylate
  • Phenyl 3-Butyl-4-(chloromethyl)-1H-pyrrole-1-carboxylate

Comparison: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

phenyl 3-butyl-4-(hydroxymethyl)pyrrole-1-carboxylate

InChI

InChI=1S/C16H19NO3/c1-2-3-7-13-10-17(11-14(13)12-18)16(19)20-15-8-5-4-6-9-15/h4-6,8-11,18H,2-3,7,12H2,1H3

InChI Key

YLFYVFALABNQRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN(C=C1CO)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.